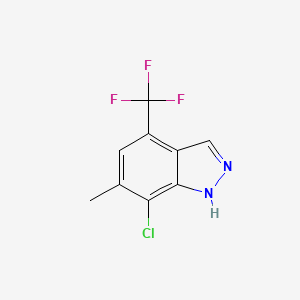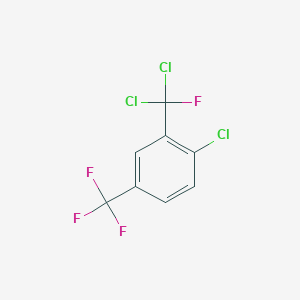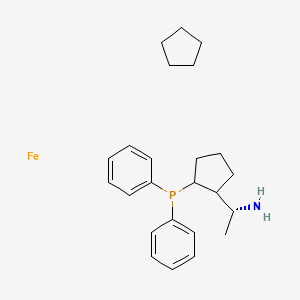
3-(Bromomethyl)-2-(trifluoromethythio)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-(trifluoromethythio)thiophene, also known as BMTFMT, is a synthetic organic compound with a wide variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is a highly reactive compound and can be used as a starting material for various organic synthesis reactions. BMTFMT has been studied for its potential to act as a therapeutic agent for certain diseases, as well as for its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
3-(Bromomethyl)-2-(trifluoromethythio)thiophene has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. In chemistry, it has been used as a starting material for various organic synthesis reactions, and in biochemistry, it has been studied for its potential to act as a therapeutic agent for certain diseases. In pharmacology, it has been studied for its ability to act as a catalyst in various chemical reactions, as well as for its potential to act as a drug.
Mechanism of Action
The exact mechanism of action of 3-(Bromomethyl)-2-(trifluoromethythio)thiophene is not yet known, but it is believed to involve the formation of a thiophene derivative, which is then converted into a reactive intermediate. This intermediate then reacts with various other molecules, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
3-(Bromomethyl)-2-(trifluoromethythio)thiophene has been studied for its potential to act as a therapeutic agent for certain diseases. In particular, it has been studied for its potential to treat cancer and other diseases, as well as its potential to act as an anti-inflammatory agent. In addition, 3-(Bromomethyl)-2-(trifluoromethythio)thiophene has been studied for its potential to act as an antioxidant, as well as its potential to act as an anti-microbial agent.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(Bromomethyl)-2-(trifluoromethythio)thiophene in laboratory experiments is its high reactivity, which makes it suitable for a wide range of organic synthesis reactions. Additionally, 3-(Bromomethyl)-2-(trifluoromethythio)thiophene is relatively stable, making it easy to store and use. However, 3-(Bromomethyl)-2-(trifluoromethythio)thiophene is also highly toxic, and therefore must be handled with caution.
Future Directions
The potential applications of 3-(Bromomethyl)-2-(trifluoromethythio)thiophene are far-reaching, and there are a number of possible future directions for research. These include further exploration of its potential as a therapeutic agent for certain diseases, such as cancer; further investigation of its potential as a catalyst in various chemical reactions; and further exploration of its potential to act as an antioxidant and anti-microbial agent. Additionally, further research could be conducted into the synthesis methods of 3-(Bromomethyl)-2-(trifluoromethythio)thiophene, as well as into the mechanisms of action of this compound.
Synthesis Methods
3-(Bromomethyl)-2-(trifluoromethythio)thiophene can be synthesized in a variety of ways. One common method involves the reaction of bromoacetyl chloride with trifluoromethylthioacetaldehyde. The reaction is carried out in the presence of a base, such as sodium carbonate, and the resulting product is a thiophene derivative. This reaction is generally carried out at room temperature and yields a high yield of 3-(Bromomethyl)-2-(trifluoromethythio)thiophene.
properties
IUPAC Name |
3-(bromomethyl)-2-(trifluoromethylsulfanyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3S2/c7-3-4-1-2-11-5(4)12-6(8,9)10/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZVMNQCDILAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-(trifluoromethythio)thiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride](/img/structure/B6302020.png)




![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)




